6-Ethoxy-1h-pyrazolo[3,4-b]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-ethoxy-1H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C12H11N3O/c1-2-16-10-3-4-11-8(6-10)5-9-7-13-15-12(9)14-11/h3-7H,2H2,1H3,(H,13,14,15) |
InChI Key |
GHBKZDUKORBQBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC3=C(NN=C3)N=C2C=C1 |
Origin of Product |
United States |
Conformational Restriction:by Locking Flexible Bonds Within a Rigid Ring Structure, It is Possible to Reduce the Entropic Penalty of Binding and Pre Organize the Molecule in Its Bioactive Conformation. a Ring Tethering Strategy Was Employed in Designing 3,5 Diaryl 1h Pyrazolo 3,4 B Pyridines As Tubulin Polymerization Inhibitors, Where the Core Scaffold Was Used to Lock the Conformation and Improve Stability.researchgate.netthis Principle Could Be Applied to Constrain Flexible Side Chains Attached to the 6 Ethoxy 1h Pyrazolo 3,4 B Quinoline Core.
The table below outlines these design principles and their potential applications.
| Design Principle | Strategy | Application Example for Pyrazolo[3,4-b]quinolines |
| Structure-Based Design | Utilize target's 3D structure to guide modifications. | Designing substituents to fill specific hydrophobic or polar pockets in a kinase active site. tandfonline.com |
| Bioisosteric Replacement | Swap functional groups to improve activity or ADME properties. | Replacing a methoxy group with an ethoxy group at C6 to alter lipophilicity and metabolic stability. |
| Conformational Restriction | Reduce molecular flexibility to favor the bioactive conformation. | Fusing an additional ring to a side chain at C3 or C4 to lock its orientation relative to the core. researchgate.net |
By systematically applying these principles, medicinal chemists can rationally modify the 6-ethoxy-1H-pyrazolo[3,4-b]quinoline scaffold to develop next-generation therapeutic agents with superior potency and selectivity for a wide range of biological targets.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 6-Ethoxy-1h-pyrazolo[3,4-b]quinoline, might interact with a biological target at the atomic level.
Ligand-Target Interactions with Biological Macromolecules
Currently, there are no specific molecular docking studies in the available scientific literature detailing the interactions between this compound and key biological macromolecules such as Acetylcholinesterase (AChE), Cyclooxygenase-2 (COX-2), Topoisomerase IIB, Cyclin-Dependent Kinases (CDKs), DNA Gyrase, Estrogen Receptor alpha, Epidermal Growth Factor Receptor (EGFR), or NADPH Oxidase Protein. Research on other pyrazoloquinoline derivatives has suggested potential interactions with various enzymes and receptors, but these findings cannot be directly extrapolated to the 6-ethoxy analog.
Prediction of Binding Modes and Affinities
Without specific docking studies, the binding modes and affinities of this compound with the aforementioned protein targets remain undetermined. The prediction of how this specific compound orients itself within a protein's active site and the quantitative estimation of its binding strength (e.g., docking score or binding free energy) are contingent on future computational investigations.
Quantum Chemical Calculations (DFT Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule.
Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) Theory, Molecular Electrostatic Potential (MEP))
Specific DFT studies on this compound are not present in the current body of literature. Therefore, analyses of its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) which are central to Frontier Molecular Orbital (FMO) theory, have not been reported. Similarly, Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, have not been generated for this particular compound.
Reactivity Site Prediction and Mechanistic Insights
The absence of DFT calculations means that predictions of the most reactive sites on the this compound molecule and insights into its potential reaction mechanisms are currently unavailable. These theoretical studies are essential for understanding its chemical behavior and for designing novel synthetic pathways or predicting metabolic transformations.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead structures. A search of the scientific literature did not yield any QSAR studies that specifically include this compound within their dataset. The development of a QSAR model would require a series of structurally related pyrazolo[3,4-b]quinoline derivatives with measured biological activity, which could then be used to predict the activity of the 6-ethoxy variant.
In Silico ADME Assessment (Focusing on Absorption, Distribution, and Metabolism Pathways)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) assessment is a critical component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. These predictions help to identify and filter out compounds that are likely to fail in later stages of development due to poor ADME profiles.
For this compound, a comprehensive in silico ADME assessment would involve the use of various computational models to predict key parameters. While specific results for this exact compound are not available, the general approach and the types of parameters evaluated are well-established. Studies on other heterocyclic compounds, including chromeno[2,3-b]pyridine derivatives, have utilized such predictive tools mdpi.com.
Absorption:
Oral Bioavailability: Predictions would assess the likelihood of the compound being effectively absorbed from the gastrointestinal tract. This is often guided by rules such as Lipinski's Rule of Five.
Intestinal Absorption: Models can predict the percentage of absorption through the human intestine.
Caco-2 Permeability: This is a model for predicting the permeability of the intestinal wall.
Distribution:
Plasma Protein Binding (PPB): Predictions estimate the extent to which the compound will bind to proteins in the blood, which affects its availability to reach target tissues.
Blood-Brain Barrier (BBB) Penetration: Models can predict whether the compound is likely to cross the BBB, which is crucial for drugs targeting the central nervous system.
Metabolism:
Cytochrome P450 (CYP) Inhibition/Substrate: Models predict the interaction of the compound with major drug-metabolizing enzymes, such as CYP2D6 and CYP3A4. Inhibition of these enzymes can lead to drug-drug interactions.
Metabolic Stability: Predictions can estimate how quickly the compound will be broken down by metabolic processes.
Hypothetical In Silico ADME Profile for this compound
| ADME Parameter | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |
| Distribution | ||
| Plasma Protein Binding | >90% | High binding may limit free drug concentration. |
| BBB Penetration | Low | Unlikely to have significant CNS effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
This table presents a hypothetical in silico ADME profile for this compound to illustrate the type of data generated in such an assessment.
Future Research Directions and Therapeutic Prospects for 6 Ethoxy 1h Pyrazolo 3,4 B Quinoline
Design and Synthesis of Novel Derivatizations for Enhanced Potency and Selectivity
A primary avenue for future research lies in the systematic design and synthesis of novel derivatives of 6-Ethoxy-1H-pyrazolo[3,4-b]quinoline to enhance biological potency and target selectivity. Structure-activity relationship (SAR) studies on the broader pyrazolo[3,4-b]quinoline and related pyrazolopyridine scaffolds have demonstrated that modifications at various positions on the heterocyclic system can profoundly influence biological activity. nih.govacs.org
Future synthetic efforts should focus on introducing a diverse range of substituents at key positions of the this compound core. The pyrazole (B372694) ring (positions 1 and 3) and the quinoline (B57606) ring (positions 3, 4, and 7) are particularly amenable to modification. For instance, alkylation or arylation at the N-1 position of the pyrazole ring can modulate lipophilicity and binding interactions. Introducing varied functional groups at the C-3 position can also lead to significant changes in activity, a strategy that has proven effective in developing potent immunostimulatory agents in related scaffolds. nih.gov
The synthesis of these new derivatives can be achieved through established synthetic routes for the 1H-pyrazolo[3,4-b]quinoline system, including the Friedländer condensation, multicomponent reactions, and cyclization of quinoline precursors. mdpi.comnih.govnih.gov For example, new derivatives can be prepared by reacting appropriately substituted hydrazines with 2-chloroquinoline-3-carbonitrile (B1354263) intermediates. nih.gov
| Position for Derivatization | Potential Substituents | Rationale for Modification | Relevant Synthetic Approach |
| N-1 (Pyrazole) | Alkyl chains, (substituted) Phenyl groups, Acetamide groups | Modulate lipophilicity, explore additional binding pockets, improve pharmacokinetic properties. nih.gov | N-alkylation of the pyrazoloquinoline core. researchgate.net |
| C-3 (Pyrazole) | (Substituted) Phenyl groups, Heterocyclic rings, Amine functionalities | Enhance target-specific interactions, introduce hydrogen bonding capabilities. | Cyclization reactions using substituted hydrazines. nih.gov |
| C-4 (Quinoline) | Aryl groups, Aminoalkyl chains | Influence molecular conformation and interaction with target proteins. | Friedländer condensation with substituted ketones. nih.gov |
Exploration of New Biological Targets and Undiscovered Disease Areas
The 1H-pyrazolo[3,4-b]quinoline scaffold has been identified as a "privileged structure" due to its ability to bind to a wide array of biological targets. purdue.edu This versatility suggests that this compound and its future derivatives could be effective against a broad range of diseases. While initial research on related compounds has focused on areas like cancer and infectious diseases, significant opportunities exist in other therapeutic areas. purdue.edumdpi.com
Neurological Disorders: Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been identified as potent dual orexin (B13118510) receptor antagonists (DORAs), indicating potential applications in treating insomnia and other sleep disorders. nih.gov Furthermore, pyrazolo[3,4-b]quinoline derivatives have shown high affinity for the translocator protein (TSPO), a target for developing anxiolytic and neuroprotective agents. nih.gov Future research should screen 6-ethoxy derivatives against these and other central nervous system (CNS) targets.
Immunology and Inflammation: Subtle structural modifications have led to the discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. nih.gov This highlights the potential for developing derivatives of this compound as modulators of the immune system for applications in vaccines, infectious diseases, or autoimmune conditions.
Targeted Cancer Therapy: The structural similarity of the pyrazolo[3,4-b]quinoline core to the ATP-binding motif of kinases makes it a promising scaffold for developing kinase inhibitors. mdpi.com For example, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK) for non-small cell lung cancer (NSCLC). nih.gov Future work could involve screening a library of this compound derivatives against a panel of kinases implicated in various cancers.
| Potential Therapeutic Area | Specific Biological Target(s) | Rationale based on Related Scaffolds |
| Neurology | Orexin Receptors, Translocator Protein (TSPO) | Discovery of DORAs and TSPO ligands in pyrazolopyridine/quinoline series. nih.govnih.gov |
| Immunology | Toll-like receptors, Cytokine pathways | Identification of potent immunostimulants in isomeric scaffolds. nih.gov |
| Oncology | Protein Kinases (e.g., ALK, EGFR) | Bioisosteric relationship to purine; success of related compounds as kinase inhibitors. mdpi.comnih.gov |
| Infectious Diseases | Plasmodium falciparum enzymes | Known antimalarial activity of the pyrazolopyridine core. mdpi.com |
Development of Advanced and Scalable Synthetic Methodologies for Industrial Application
For any promising therapeutic compound to be viable, the development of efficient, cost-effective, and scalable synthetic methods is crucial. Traditional syntheses of quinoline and its fused heterocyclic derivatives, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. iipseries.orgpharmaguideline.com Future research must focus on modernizing the synthesis of this compound for industrial application.
The adoption of "green chemistry" principles is paramount. This includes the use of multicomponent reactions (MCRs), which improve atom economy by combining three or more reactants in a single pot to form the final product. researchgate.netpurdue.edu One-pot reactions catalyzed by reusable and environmentally benign catalysts, potentially under microwave irradiation or solvent-free conditions, offer significant advantages over classical multi-step syntheses. researchgate.net
Furthermore, process optimization for large-scale production is necessary. This involves moving from laboratory-scale recipes to robust batch production processes, as explored in designs for quinoline derivative manufacturing plants. ub.edu Such a transition requires detailed studies on reaction kinetics, purification methods (e.g., crystallization over chromatography), and process control to ensure consistent yield and high purity on an industrial scale.
Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Omics Technologies) in Research
The integration of computational and systems biology approaches can significantly accelerate the drug discovery and development pipeline for this compound.
Chemoinformatics and Molecular Modeling: In silico techniques are invaluable for prioritizing synthetic targets and understanding mechanisms of action. Molecular docking studies can predict the binding modes of novel derivatives within the active site of a target protein, helping to rationalize SAR data and guide the design of more potent inhibitors. mdpi.commdpi.com Pharmacophore modeling can identify the key structural features required for biological activity, allowing for the virtual screening of large compound libraries to identify new potential hits.
Omics Technologies: The use of high-throughput omics platforms (genomics, transcriptomics, proteomics, metabolomics) can revolutionize the identification of novel biological targets and elucidate the compound's mechanism of action. frontiersin.orgsemanticscholar.org For instance, treating cancer cell lines with a this compound derivative and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can reveal the cellular pathways perturbed by the compound. This unbiased approach can uncover previously unknown targets or off-target effects, opening new therapeutic avenues and providing insights into potential toxicities early in the development process. semanticscholar.org This systems-level understanding is critical for advancing promising compounds toward clinical development.
Q & A
Q. What are the common synthetic methodologies for 6-Ethoxy-1H-pyrazolo[3,4-b]quinoline derivatives?
The two primary routes are:
- Friedländer condensation : Reacting 2-aminobenzophenones with pyrazolin-5-ones under acidic conditions. This method often requires high temperatures and prolonged reaction times .
- Microwave-assisted multicomponent reactions : A green chemistry approach using aryl aldehydes, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in aqueous ethanol under microwave irradiation (MWI). This method achieves high yields (91–98%) in ≤10 minutes without catalysts .
Key considerations : Monitor reaction progress via TLC and purify products via recrystallization instead of column chromatography for efficiency .
Q. How are pyrazolo[3,4-b]quinoline derivatives characterized structurally?
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁵N NMR confirm substituent positions and aromaticity. For example, the ethoxy group at position 6 shows a distinct triplet in ¹H NMR (~δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂) .
- X-ray crystallography : Resolves molecular geometry, such as planarity of the quinoline ring (r.m.s. deviation ≤0.014 Å) and hydrogen-bonding networks stabilizing crystal lattices .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₆H₁₅N₃O for 6-ethoxy derivatives) .
Q. What are the known biological activities of pyrazolo[3,4-b]quinoline derivatives?
- Anticancer : Derivatives like IND-2 (4-chloro-2-methylpyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline) induce apoptosis in colon cancer cells via Ras/Rac pathway inhibition .
- Antiviral/Antimalarial : Structural analogs show activity against RNA viruses and Plasmodium falciparum .
- Neuroprotection : TSPO ligands (e.g., SSR180575 analogs) modulate translocator protein activity, with potential applications in anxiety and neurodegeneration .
Advanced Research Questions
Q. How can synthesis protocols be optimized to address low yields in traditional Friedländer condensations?
- Catalyst selection : CeO₂ nanoparticles (CONPs) in aqueous media improve yields (≥90%) and reduce reaction times (2–3 hours) via enhanced surface area and recyclability .
- Solvent systems : Replace toxic solvents (DMSO, DMF) with aqueous ethanol or solvent-free conditions under MWI to minimize purification steps .
- Byproduct mitigation : Use MWI to suppress side reactions (e.g., dimerization) by ensuring uniform heating and rapid kinetics .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact photophysical properties?
- Electron-donating groups (e.g., ethoxy) : Increase quantum efficiency (e.g., 6-ethoxy derivatives emit blue light at 450 nm) by enhancing intramolecular charge transfer (ICT) .
- Substituent position : Methoxy groups at position 6 improve OLED luminance (e.g., 1,3-diphenyl derivatives achieve >1000 cd/m² brightness) .
- Methodological validation : Compare UV-Vis (λmax ~344 nm in pH 7 buffer) and fluorescence spectra to quantify solvatochromic effects .
Q. How can contradictory reports on biological efficacy (e.g., anticancer vs. neuroprotective) be resolved?
- Structural-activity relationships (SAR) : Test derivatives with systematic substituent variations (e.g., IND-2 vs. IND-8) to identify pharmacophore requirements .
- Assay conditions : Standardize cell lines (e.g., HCT-116 for cancer, SH-SY5Y for neuroprotection) and dosing protocols to minimize variability .
- Mechanistic studies : Use siRNA knockdowns (e.g., Ras/Rac) or radioligand binding (e.g., TSPO assays) to validate target engagement .
Q. What mechanistic insights explain failed metal complexation attempts (e.g., RuCl₃ reactions)?
- Steric hindrance : Bulky substituents (e.g., ethoxy at position 6) block coordination sites, as seen in failed RuCl₃ reactions producing hydrazine byproducts instead of complexes .
- pH dependence : Acidic conditions (e.g., HCl) may protonate nitrogen donors, reducing metal-binding affinity. Test neutral/basic conditions for stable complex formation .
- Alternative metals : Explore less oxophilic metals (e.g., Cu(I), Zn(II)) with flexible coordination geometries .
Q. How can electron transport properties be enhanced for optoelectronic applications?
- Doping strategies : Blend pyrazoloquinolines with polystyrene matrices to achieve electron drift mobility up to 3×10⁻⁵ cm²/(V·s) at 7×10⁵ V/cm .
- Side-chain engineering : Introduce polar groups (e.g., morpholino, piperazine) to improve charge injection in OLEDs .
- Device optimization : Layer thickness (≤100 nm) and annealing (≥150°C) reduce interfacial resistance in multilayer OLED architectures .
Methodological Best Practices
- Synthesis : Prioritize MWI for scalability and sustainability. Validate reaction completion via ¹⁵N NMR to detect unreacted amines .
- Biological assays : Include positive controls (e.g., SCH 51344 for Ras inhibition) and assess cytotoxicity in non-target cells (e.g., HEK293) .
- Material characterization : Use time-of-flight (TOF) measurements for electron mobility and cyclic voltammetry for HOMO/LUMO profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
